2-(2,2,2-Trifluoroethyl)benzaldehyde

Description

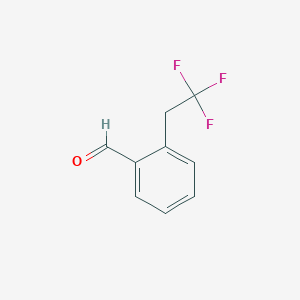

2-(2,2,2-Trifluoroethyl)benzaldehyde is an aromatic aldehyde characterized by a benzaldehyde (B42025) core substituted at the ortho-position with a 2,2,2-trifluoroethyl group (-CH₂CF₃). This specific arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecular architectures. The compound's utility stems from the dual functionality it offers: the aldehyde group serves as a versatile handle for a wide array of chemical transformations, while the trifluoroethyl moiety imparts unique stereoelectronic properties that can influence the biological activity and physical characteristics of derivative compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇F₃O |

| Monoisotopic Mass | 188.0449 g/mol |

| InChI | InChI=1S/C9H7F3O/c10-9(11,12)5-7-3-1-2-4-8(7)6-13/h1-4,6H,5H2 |

| InChIKey | CEKKMSUOUICUDO-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)CC(F)(F)F)C=O |

Data sourced from PubChem. uni.lu

The importance of fluorinated aromatic aldehydes in organic synthesis is rooted in the profound effects that fluorine substitution has on molecular properties. The trifluoroethyl group, in particular, is a significant motif in medicinal chemistry, often serving as a bioisostere for ethyl or ethoxy groups. rsc.org Its high electronegativity can alter the acidity of nearby protons, modify conformational preferences, and enhance metabolic stability and binding affinity by blocking sites of oxidation. rsc.org

The aldehyde functional group is one of the most versatile in synthetic chemistry, participating in a vast number of carbon-carbon and carbon-heteroatom bond-forming reactions. It is a key precursor for the synthesis of alcohols, amines, carboxylic acids, and heterocycles. orgsyn.org The combination of this reactive aldehyde with a fluorinated substituent creates a powerful synthetic tool. Fluorinated aromatic aldehydes are thus crucial for constructing complex, high-value molecules where precise control over electronic properties and metabolic fate is essential. acs.org

While research on this compound itself is specific, its primary research trajectory is its application as a foundational building block for constructing complex fluorinated molecules, particularly heterocyclic systems relevant to pharmacology.

A significant research avenue involves using ortho-substituted aldehydes for the synthesis of fused heterocyclic compounds. A notable example is the copper-catalyzed one-pot synthesis of 2-(2,2,2-trifluoroethyl)-substituted benzofurans. rsc.org In this type of strategy, a derivative of a substituted salicylaldehyde (B1680747) (a hydroxy-benzaldehyde) reacts with a trifluoroethyl-containing reagent to construct the benzofuran (B130515) core. rsc.org This highlights a key application for aldehydes with the structural pattern of this compound, where the aldehyde group is the key reaction site for cyclization and the trifluoroethyl group is incorporated into the final heterocyclic product. rsc.org This methodology is also applicable to the formation of 2-trifluoroethylated indoles, further broadening its utility. rsc.org

Table 2: Representative Synthesis of a 2-Trifluoroethyl-Substituted Benzofuran

| Reactant 1 | Reactant 2 | Catalyst / Conditions | Product |

|---|

This table summarizes a key synthetic application analogous to the potential use of this compound derivatives. rsc.org

Further research trajectories focus on leveraging the aldehyde in more traditional transformations to create libraries of compounds for biological screening. These reactions include:

Wittig and Horner-Wadsworth-Emmons reactions to form alkenes, introducing the 2-(2,2,2-trifluoroethyl)phenyl moiety into larger systems.

Reductive amination to synthesize substituted benzylamines, which are common substructures in pharmaceutical agents.

Condensation reactions with various nucleophiles to form imines, oximes, and hydrazones, which can serve as intermediates for further synthetic elaboration or as final products themselves. researchgate.netnih.gov

The overarching goal of these research efforts is to utilize this compound as a strategic starting material to efficiently introduce the ortho-trifluoroethylphenyl group, enabling the exploration of its steric and electronic effects in novel chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2,2-trifluoroethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c10-9(11,12)5-7-3-1-2-4-8(7)6-13/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKKMSUOUICUDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(F)(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158884-42-5 | |

| Record name | 2-(2,2,2-trifluoroethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Elucidation of 2 2,2,2 Trifluoroethyl Benzaldehyde

Electronic Influence of the 2,2,2-Trifluoroethyl Group on Benzaldehyde (B42025) Reactivity

The 2,2,2-trifluoroethyl group is a potent electron-withdrawing substituent, a characteristic that profoundly impacts the reactivity of the benzaldehyde moiety. This influence is primarily exerted through a strong negative inductive effect (-I effect), which modulates the electron density of both the carbonyl group and the aromatic ring.

Impact on Electrophilicity of the Carbonyl Carbon

The three fluorine atoms on the ethyl group create a strong dipole, pulling electron density away from the aromatic ring and, consequently, from the carbonyl group. This inductive withdrawal of electrons significantly increases the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity. A more electrophilic carbonyl carbon is more susceptible to attack by nucleophiles.

Modulation of Aromatic Ring Electron Density

The electron-withdrawing nature of the 2,2,2-trifluoroethyl group also deactivates the aromatic ring towards electrophilic substitution. By pulling electron density away from the benzene (B151609) ring, the substituent makes the ring less nucleophilic and therefore less reactive towards electrophiles. This deactivating effect is a common feature of substituents with strong -I effects. The reduced electron density on the ring can be observed through techniques such as ¹⁹F NMR spectroscopy, where the chemical shifts of the fluorine atoms can provide insights into the electronic environment of the molecule.

Transformations of the Aldehyde Functionality

The aldehyde group of 2-(2,2,2-trifluoroethyl)benzaldehyde is the primary site of chemical reactivity, undergoing a variety of transformations typical of aromatic aldehydes, but with rates and outcomes influenced by the ortho-substituent.

Oxidation Pathways to Carboxylic Acids

Aromatic aldehydes are readily oxidized to their corresponding carboxylic acids. In the case of this compound, this transformation yields 2-(2,2,2-trifluoroethyl)benzoic acid. Various oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and scale.

Table 1: Representative Oxidation Reactions of Benzaldehyde Derivatives

| Oxidizing Agent | Typical Conditions | Product | General Applicability |

| Potassium Permanganate (KMnO₄) | Basic or acidic solution, heat | Carboxylic Acid | Strong, versatile oxidant |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | Carboxylic Acid | Strong, acidic conditions |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia | Carboxylate | Mild, selective for aldehydes |

While specific studies detailing the oxidation of this compound are not extensively documented, the general principles of benzaldehyde oxidation apply. The electron-withdrawing nature of the substituent is not expected to significantly hinder the oxidation of the aldehyde group.

Reduction Pathways to Alcohols

The reduction of the aldehyde functionality in this compound produces 2-(2,2,2-trifluoroethyl)benzyl alcohol. This transformation is commonly achieved using hydride reducing agents.

Table 2: Common Reducing Agents for Aldehydes

| Reducing Agent | Typical Solvent | Product | Selectivity |

| Sodium Borohydride (B1222165) (NaBH₄) | Protic solvents (e.g., ethanol, methanol) | Primary Alcohol | Reduces aldehydes and ketones |

| Lithium Aluminum Hydride (LiAlH₄) | Aprotic solvents (e.g., diethyl ether, THF) | Primary Alcohol | Reduces a wide range of carbonyl compounds |

The reduction of benzaldehydes with sodium borohydride is a well-established and efficient method. For instance, the reduction of benzaldehyde to benzyl (B1604629) alcohol using NaBH₄ in a solvent-free system under ultrasound irradiation can be completed in a short time with high yield. ugm.ac.id The presence of the electron-withdrawing trifluoroethyl group is unlikely to interfere with this reduction and may even facilitate the hydride attack due to the increased electrophilicity of the carbonyl carbon.

Nucleophilic Addition Reactions

The enhanced electrophilicity of the carbonyl carbon in this compound makes it a prime substrate for a variety of nucleophilic addition reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Table 3: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent(s) | Product Type |

| Cyanide (CN⁻) | HCN or NaCN/H⁺ | Cyanohydrin |

| Grignard Reagents (R-MgX) | RMgX, followed by acidic workup | Secondary Alcohol |

| Phosphonium (B103445) Ylides (Wittig Reagents) | R₃P=CHR' | Alkene |

The addition of Grignard reagents to aldehydes is a classic method for forming secondary alcohols. The reaction proceeds via nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon. chemguide.co.uklibretexts.org The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield the corresponding secondary alcohol after an acidic workup.

Condensation Reactions

The reactivity of this compound is significantly influenced by its two primary functional groups: the aldehyde and the trifluoroethyl moiety. The aldehyde group, being an aromatic carbonyl lacking α-hydrogens, is a prime candidate for various condensation reactions.

The Claisen-Schmidt condensation is a specific type of crossed-aldol reaction between an aldehyde or ketone that has an α-hydrogen and an aromatic carbonyl compound that lacks one. wikipedia.org In this context, this compound serves as the non-enolizable aromatic aldehyde. Its carbonyl carbon is electrophilic and susceptible to attack by an enolate ion generated from another carbonyl compound (an aldehyde or ketone) in the presence of a base. miracosta.edumasterorganicchemistry.com

The reaction mechanism typically begins with the deprotonation of the α-carbon of the enolizable carbonyl compound by a base (e.g., sodium hydroxide) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting intermediate is a β-hydroxy carbonyl compound. miracosta.edu Under the reaction conditions, this aldol (B89426) addition product often undergoes spontaneous dehydration, driven by the formation of a stable, conjugated system. miracosta.edumasterorganicchemistry.com The final product is an α,β-unsaturated aldehyde or ketone, where the new double bond is conjugated with both the aromatic ring and the carbonyl group. miracosta.edu Quantitative yields in Claisen-Schmidt reactions have been reported when conducted in the absence of a solvent, using sodium hydroxide (B78521) as the base. wikipedia.org

Table 1: General Scheme for Claisen-Schmidt Condensation

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| This compound | Enolizable Ketone (e.g., Acetone) | Base (e.g., NaOH), Heat | α,β-Unsaturated Ketone |

| This compound | Enolizable Aldehyde | Base (e.g., NaOH), Heat | α,β-Unsaturated Aldehyde |

This compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is a cornerstone of organic synthesis and involves the nucleophilic addition of the amine to the aldehyde's carbonyl group, followed by the elimination of a water molecule. masterorganicchemistry.comnih.gov

The formation of the imine is a reversible process, and to drive the reaction to completion, the water generated is typically removed using a Dean-Stark apparatus or a drying agent. nih.gov The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The resulting imine contains a carbon-nitrogen double bond (C=N) and can be isolated or used in situ for further transformations. nih.gov The electrophilic character of these imines allows them to participate in various multicomponent reactions for the synthesis of diverse molecular scaffolds. nih.gov

Table 2: General Scheme for Imine Formation

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Primary Amine (R-NH₂) | Acid Catalyst, Removal of H₂O | 2-(2,2,2-Trifluoroethyl)benzylidene amine |

Reactions Involving the Trifluoroethyl Moiety

The trifluoroethyl group (-CH₂CF₃) is generally stable, but its C-F bonds can be activated under specific conditions, leading to unique chemical transformations.

Recent studies have demonstrated the defluorinative functionalization of (2,2,2-trifluoroethyl)arenes using strong, non-nucleophilic bases. nih.govresearchgate.net Specifically, the phosphazene base 1-tert-butyl-2,2,4,4,4-pentakis(dimethylamino)-2λ⁵,4λ⁵-catenadi(phosphazene) (t-Bu-P2) has been shown to catalyze the reaction of (2,2,2-trifluoroethyl)arenes with alkanenitriles to yield monofluoroalkene products. nih.gov

The proposed mechanism involves the elimination of hydrogen fluoride (B91410) (HF) from the trifluoroethyl group to form a gem-difluorostyrene intermediate. nih.govresearchgate.net This highly reactive intermediate is then trapped by a nucleophile. In the presence of an alkanenitrile, the reaction proceeds via nucleophilic addition of the nitrile followed by the elimination of a fluoride anion to afford the final product. nih.gov This catalytic system is compatible with a variety of functional groups. nih.govresearchgate.net

Table 3: Phosphazene-Catalyzed Defluorinative Functionalization

| Substrate | Nucleophile | Catalyst | Key Intermediate | Product Type |

| (2,2,2-Trifluoroethyl)arene | Alkanenitrile | t-Bu-P2 | gem-Difluorostyrene | Monofluoroalkene |

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its activation a significant chemical challenge. digitellinc.com However, modern synthetic methods, particularly those involving photoredox catalysis, have enabled the activation of C-F bonds in trifluoromethyl and related groups. nih.gov An organic photoredox catalyst system can efficiently reduce C-F bonds to generate carbon-centered radicals. digitellinc.comnih.gov

In the context of this compound, the trifluoroethyl group could potentially undergo single-electron reduction mediated by a photocatalyst to generate a radical anion. This species could then lose a fluoride ion to form a difluoroethyl radical. This radical intermediate can be intercepted for various transformations, such as hydrodefluorination (replacement of F with H) or cross-coupling reactions. nih.gov The direct use of polyfluoroarenes and gem-difluoroalkenes as building blocks through radical chemistry has become a powerful strategy for introducing fluorine-containing moieties into organic structures. rsc.org

Investigating Reaction Mechanisms

Elucidating the precise mechanisms of the reactions involving this compound requires a combination of experimental and computational techniques. uokerbala.edu.iq

Product and Intermediate Analysis: The first step in investigating a reaction mechanism is a thorough analysis of the products formed, including the identification of any byproducts or intermediates. uokerbala.edu.iq For instance, in the phosphazene-catalyzed defluorination, trapping and characterizing the proposed gem-difluorostyrene intermediate would provide strong evidence for the proposed pathway.

Kinetic Studies: Measuring reaction rates under various conditions (e.g., varying reactant and catalyst concentrations) can help determine the rate law and identify the rate-determining step of the reaction. uokerbala.edu.iq For the Claisen-Schmidt condensation, kinetic studies could clarify whether the enolate formation or the nucleophilic attack is rate-limiting.

Isotopic Labeling: The use of isotopes, such as deuterium (B1214612), can provide valuable insights into bond-breaking and bond-forming steps. For example, in the imine formation, replacing the amine N-H protons with deuterium could help elucidate the proton transfer steps in the mechanism.

Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), are powerful tools for modeling reaction pathways. uokerbala.edu.iq These methods can be used to calculate the energies of reactants, transition states, and products, providing a theoretical model of the reaction mechanism that can be compared with experimental results. This approach would be particularly useful for understanding the high activation barrier of C-F bond cleavage and modeling the intermediates in radical pathways.

Base-Catalyzed Enolate Mechanisms

The structure of this compound lacks α-hydrogens directly attached to the carbonyl group, precluding the formation of a traditional enolate at this position. However, the methylene (B1212753) (-CH₂) protons of the 2,2,2-trifluoroethyl substituent are rendered significantly acidic due to the powerful inductive electron-withdrawing effect of the adjacent trifluoromethyl (-CF₃) group.

In the presence of a suitable base, deprotonation of this methylene group can occur, generating a resonance-stabilized carbanion. This species, analogous to an enolate, can act as a potent nucleophile.

Mechanism:

Deprotonation: A base (B⁻) abstracts an acidic α-proton from the carbon adjacent to the aromatic ring, forming a carbanion. The negative charge is stabilized by the strong inductive effect of the -CF₃ group.

Nucleophilic Attack: The generated carbanion can then participate in nucleophilic addition reactions, such as an aldol-type condensation, by attacking an electrophilic carbonyl center. wikipedia.orgmasterorganicchemistry.com

While the direct generation of metal enolates from α-CF₃ ketones can be challenging due to potential side reactions like β-elimination, the formation of such nucleophiles is a key pathway for C-C bond formation in fluorinated molecules. nih.gov For this compound, this pathway offers a potential route for self-condensation or reaction with other electrophiles, although such reactivity must compete with reactions at the aldehyde carbonyl.

Acid-Catalyzed Enol Mechanisms

Under acidic conditions, aldehydes and ketones that possess an α-hydrogen can tautomerize to form an enol. libretexts.orgmsu.edu For this compound, this process would again involve the methylene hydrogens of the trifluoroethyl group.

The mechanism for acid-catalyzed enolization involves two key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (H-A). This step increases the electrophilicity of the carbonyl carbon and, crucially, enhances the acidity of the α-hydrogens by increasing the electron-withdrawing power of the entire ortho-substituent.

Deprotonation at the α-Carbon: A conjugate base (A⁻) removes a proton from the methylene group, leading to the formation of a carbon-carbon double bond and yielding the enol tautomer. libretexts.org

The resulting enol is nucleophilic at the α-carbon and can react with various electrophiles. However, the equilibrium between the keto and enol forms for simple carbonyl compounds typically lies heavily towards the more stable keto form. The strong electronic effects of the trifluoroethyl group would influence this equilibrium, but the primary role of acid catalysis is to facilitate the rate of this interconversion, enabling reactions that proceed via the enol intermediate.

Stereocontrol Mechanisms in Olefination Reactions

The aldehyde functionality of this compound is a prime site for olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, which are fundamental for constructing carbon-carbon double bonds. Stereocontrol in these reactions is highly dependent on the nature of the reactants and reaction conditions.

Wittig Reaction: The reaction of an aldehyde with a phosphonium ylide proceeds through a [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then decomposes to an alkene and a phosphine (B1218219) oxide. stackexchange.com The stereochemical outcome (E/Z ratio) is largely determined by the stability of the ylide and steric interactions in the transition state.

Unstabilized Ylides: Typically favor the formation of Z-alkenes. The transition state is early, and kinetic control dominates. The steric bulk of the ortho-(2,2,2-trifluoroethyl) group on the benzaldehyde would create significant steric hindrance, influencing the approach of the ylide and strongly favoring a transition state that leads to the Z-alkene. researchgate.netcapes.gov.br

Stabilized Ylides: Generally favor the E-alkene under thermodynamic control, as the intermediates are more prone to equilibration. harvard.edu

Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction uses phosphonate (B1237965) carbanions and typically shows high E-selectivity. wikipedia.orgalfa-chemistry.com However, the stereochemical outcome can be reversed to favor the Z-alkene through the Still-Gennari modification, which employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters. researchgate.netarkat-usa.org

The interplay between the sterically demanding ortho-substituent on this compound and the choice of phosphonate reagent allows for tunable control over the alkene geometry.

| Reaction Type | Reagent Type | Expected Major Product | Key Controlling Factors |

| Wittig | Unstabilized Ylide (e.g., Ph₃P=CH₂) | Z-alkene | Kinetic control; steric hindrance from ortho-substituent. researchgate.netcapes.gov.br |

| Wittig | Stabilized Ylide (e.g., Ph₃P=CHCO₂Et) | E-alkene | Thermodynamic control; reversibility of intermediates. harvard.edu |

| HWE | Standard Phosphonate (e.g., (EtO)₂P(O)CH₂CO₂Et) | E-alkene | Thermodynamic control favoring the anti-intermediate. wikipedia.orgresearchgate.net |

| HWE (Still-Gennari) | Trifluoroethyl Phosphonate (e.g., (CF₃CH₂O)₂P(O)CH₂CO₂Et) | Z-alkene | Kinetic control; electron-withdrawing groups on phosphorus favor the syn-intermediate. researchgate.net |

Single Electron Transfer Pathways

The carbonyl group of this compound can undergo reduction via single electron transfer (SET) pathways, particularly in the presence of reducing metals. A classic example of such a reaction is the Pinacol coupling, which involves the reductive homocoupling of an aldehyde or ketone to form a 1,2-diol. wikipedia.orgsynarchive.com

The mechanism proceeds through the following steps:

Single Electron Transfer (SET): A reducing agent (e.g., Mg, SmI₂, or electrochemical reduction) donates a single electron to the carbonyl group of two separate aldehyde molecules. This transfer forms a ketyl radical anion intermediate. organic-chemistry.org The strong electron-withdrawing nature of the trifluoroethyl group lowers the LUMO of the carbonyl system, making the aldehyde a better electron acceptor and facilitating this initial SET step. nih.gov

Radical Coupling: Two of these ketyl radical anions couple to form a carbon-carbon bond, resulting in a dianion intermediate (a pinacolate).

Protonation: Workup with a proton source (e.g., water) protonates the two alkoxides to yield the final vicinal diol product, in this case, a symmetrically substituted 1,2-diol. wikipedia.org

This SET pathway highlights the susceptibility of the electron-deficient carbonyl group in this compound to reductive processes.

Carbocation and Azomethine Ylide Intermediates

Azomethine Ylide Intermediates: Aldehydes are excellent dipolarophiles for 1,3-dipolar cycloaddition reactions with azomethine ylides. These reactions are a powerful tool for constructing five-membered nitrogen-containing heterocycles like oxazolidines. researchgate.netrsc.org The this compound, with its electron-deficient carbonyl carbon, is expected to be a highly reactive partner in these cycloadditions.

The mechanism is a concerted [3+2] cycloaddition where the azomethine ylide adds across the C=O double bond of the aldehyde. nih.gov The electron-withdrawing trifluoroethyl group enhances the electrophilicity of the carbonyl carbon, thereby accelerating the rate of the cycloaddition reaction compared to unsubstituted benzaldehyde.

Carbocation Intermediates: The formation of a carbocation directly from the aldehyde is mechanistically unfavorable. However, a related benzylic carbocation can be considered by first reducing the aldehyde to the corresponding alcohol, 2-(2,2,2-trifluoroethyl)benzyl alcohol. Under strong acidic conditions, protonation of the hydroxyl group followed by the loss of water could, in principle, generate a benzylic carbocation.

However, the carbocation intermediate would be significantly destabilized. The powerful σ-electron-withdrawing effect of the trifluoroethyl group would strongly disfavor the formation of an adjacent positive charge on the benzylic carbon. cas.cnresearchgate.net This electronic destabilization makes the formation of such a carbocation extremely difficult compared to that from an unsubstituted benzyl alcohol. If formed, this high-energy intermediate would be expected to undergo rapid rearrangement or reaction with any available nucleophile to quench the charge.

Carbonyl Oxide Reactivity Modulation by Trifluoromethyl Group

Carbonyl oxides, also known as Criegee intermediates, are key transient species formed during the ozonolysis of alkenes. wikipedia.org The carbonyl oxide corresponding to this compound would be generated from the ozonolysis of a precursor such as 1-(2,2,2-trifluoroethyl)-2-vinylbenzene.

The Criegee mechanism involves:

[3+2] Cycloaddition: Ozone adds to the alkene to form an unstable primary ozonide (a 1,2,3-trioxolane).

Cycloreversion: The primary ozonide rapidly fragments into a carbonyl compound (formaldehyde, in this case) and a carbonyl oxide intermediate.

Recombination/Trapping: The carbonyl oxide can then recombine with the carbonyl compound to form a more stable secondary ozonide (a 1,2,4-trioxolane) or be trapped by other reagents. organic-chemistry.org

The reactivity of the carbonyl oxide is profoundly influenced by its substituents. The presence of the strongly electron-withdrawing 2-(2,2,2-trifluoroethyl) group on the phenyl ring would have a significant destabilizing effect on the zwitterionic carbonyl oxide intermediate. mdpi.comic.ac.uk This destabilization would enhance its reactivity towards nucleophiles or trapping agents. For instance, in the presence of amine N-oxides, the carbonyl oxide can be trapped to generate aldehydes directly, avoiding the formation of potentially explosive ozonides in a process sometimes referred to as "reductive ozonolysis". researchgate.netunl.edu The electronic modulation by the trifluoromethyl group makes the Criegee intermediate more susceptible to such trapping pathways.

Applications As a Strategic Synthetic Intermediate in Complex Molecule Construction

Precursor to Fluorine-Containing Alkenes and Styrenes

The aldehyde functionality of 2-(2,2,2-Trifluoroethyl)benzaldehyde provides a direct handle for olefination reactions, enabling the synthesis of various fluorine-containing alkenes and substituted styrenes. These products are themselves important intermediates for further chemical transformations.

Reacting hydrazones of arylaldehydes with hypervalent iodine reagents can produce (2,2,2-trifluoroethyl)arenes in a transition-metal-free process. nih.gov This method is noted for its operational simplicity and tolerance for diverse functional groups. nih.gov Another approach involves the defluorinative functionalization of (2,2,2-trifluoroethyl)arenes, which proceeds through a gem-difluorostyrene intermediate. researchgate.net Furthermore, photoredox catalysis activated by visible light allows for the oxidative trifluoroethylation of styrenes, introducing both a trifluoroethyl group and a hydroxyl group from molecular oxygen. researchgate.net

Standard olefination reactions such as the Wittig reaction, Horner-Wadsworth-Emmons reaction, and Julia olefination can be employed to convert the aldehyde into a carbon-carbon double bond with high efficiency. For instance, reaction with a phosphorus ylide (Wittig reagent) can yield a 1-(2,2,2-trifluoroethyl)-2-vinylbenzene derivative. The specific geometry of the resulting alkene (E or Z) can often be controlled by the choice of ylide and reaction conditions.

Table 1: Examples of Olefination Reactions for Styrene Synthesis This table is illustrative of general olefination reactions applicable to this compound.

| Reaction Name | Reagent | Typical Product |

|---|---|---|

| Wittig Reaction | Phosphonium (B103445) Ylide (Ph₃P=CHR) | Styrene Derivative |

| Horner-Wadsworth-Emmons | Phosphonate (B1237965) Carbanion ((RO)₂P(O)CHR⁻) | (E)-Styrene Derivative |

| Julia-Kocienski Olefination | Phenyltetrazolyl Sulfone | Styrene Derivative |

Synthesis of Trifluoroethyl-Substituted Amines and Derivatives

The introduction of fluorine into amine-containing compounds can significantly alter their physicochemical properties, which is of great importance in medicinal chemistry. nih.gov this compound is a key starting material for synthesizing amines bearing the 2-(2,2,2-trifluoroethyl)phenyl moiety through reductive amination.

This transformation involves the initial condensation of the aldehyde with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be used, including sodium borohydride (B1222165), sodium cyanoborohydride, and catalytic hydrogenation. A catalyst-free, three-component reductive trifluoroethylation of primary amines with aldehydes and trifluoroacetic acid has been developed, offering a practical method that tolerates a wide range of functional groups. nih.gov

The reaction is highly versatile, allowing for the synthesis of a diverse library of secondary and tertiary amines.

Reaction Scheme: General Reductive Amination

Further functionalization of the amines derived from this compound can lead to more complex structures. A notable example is the synthesis of allylated 2,2,2-trifluoroethylamine (B1214592) derivatives. jst.go.jp Research has demonstrated a palladium-catalyzed allylation of the sp³ C-H bonds of N-(1-substituted-2,2,2-trifluoroethyl)aldimines. jst.go.jp In this approach, an imine formed from a 1-substituted-2,2,2-trifluoroethylamine is key to promoting the reaction efficiently. jst.go.jp

This method allows for the construction of tetrasubstituted carbon stereocenters, yielding various 1-allylated 2,2,2-trifluoroethylamine derivatives. jst.go.jp The reaction of 2,2,2-trifluoroethylamine derivatives with electrophiles represents a complementary strategy for synthesizing 1-substituted-2,2,2-trifluoroethylamines. jst.go.jp

Building Block for Fluoroalkylated Heterocyclic Systems

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. The incorporation of a fluoroalkyl group, such as the trifluoroethyl group, can enhance the biological activity of these systems. This compound is an ideal precursor for constructing various fluoroalkylated heterocycles, where the aldehyde group participates directly in the cyclization step.

The synthesis of benzofuran (B130515) and indole (B1671886) scaffolds can be achieved through various methods. dtu.dkmdpi.com For instance, palladium-catalyzed reactions are widely used for constructing benzofuran derivatives. nih.gov One-pot syntheses of benzofurans have been developed via palladium-catalyzed enolate arylation with o-bromophenols. dtu.dk While direct synthesis from this compound requires specific reaction pathways, its derivatives can be readily used. For example, the corresponding 2-(2,2,2-trifluoroethyl)phenol (B2606273) could undergo palladium-catalyzed coupling with alkynes followed by electrophilic cyclization to yield 2,3-disubstituted benzo[b]furans. dtu.dk

For indoles, a common strategy is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. Using this compound in this reaction would lead to the formation of an indole ring bearing the trifluoroethylphenyl substituent at the 2-position. Another modern approach involves the direct C-H trifluoroethylation of indoles using specialized reagents, which highlights the importance of this functional group in the indole framework. semanticscholar.orgresearchgate.net

Table 2: Potential Heterocyclic Synthesis Pathways This table illustrates established synthetic routes where this compound or its direct derivatives are plausible substrates.

| Heterocycle | Synthetic Method | Required Co-reactant |

|---|---|---|

| Indole | Fischer Indole Synthesis | Phenylhydrazine |

| Benzofuran | Perkin Reaction followed by cyclization | Acetic Anhydride |

| Benzofuran | Pd-catalyzed cyclization of o-alkynylphenols | (Requires conversion of aldehyde to alkyne) |

Oxazoles are a class of five-membered heterocyclic compounds containing nitrogen and oxygen atoms. researchgate.net The synthesis of 2,5-disubstituted oxazoles can be achieved through various routes, including the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylaminoketones. organic-chemistry.org

A practical route to an oxazole (B20620) derivative using a related precursor has been demonstrated. mdpi.com The synthesis of 4,4-Dimethyl-2-(2-(2,2,2-trifluoroethoxy)phenyl)-4,5-dihydrooxazole was achieved in four steps starting from ethyl 2-fluorobenzoate. mdpi.com A key intermediate in this synthesis is 2-(2,2,2-trifluoroethoxy)benzoic acid. mdpi.com This suggests a viable pathway where this compound is first oxidized to the corresponding benzoic acid, which is then converted to an amide and subsequently cyclized to form the oxazole or oxazoline (B21484) ring. organic-chemistry.orgmdpi.com

Reaction Scheme: Oxazole Synthesis via Benzoic Acid Intermediate

Imidazoheterocycles, such as benzimidazoles, are important pharmacophores. nih.gov The most common method for synthesizing benzimidazoles is the condensation of an o-phenylenediamine (B120857) with an aldehyde. Using this compound in this reaction provides a direct and efficient route to 2-(2-(2,2,2-trifluoroethyl)phenyl)benzimidazole. The reaction is typically acid-catalyzed and proceeds via an initial Schiff base formation followed by cyclization and aromatization.

This straightforward approach allows for the synthesis of a variety of substituted benzimidazoles by simply changing the o-phenylenediamine component. The resulting products are of high interest in medicinal chemistry research. nih.gov

Spirocyclic Indoline (B122111) Derivatives (e.g., from N-2,2,2-Trifluoroethylisatin Ketimines)

While this compound itself is a precursor, its structural motif is critically found in N-2,2,2-Trifluoroethylisatin Ketimines, which are powerful reagents for the synthesis of complex spirocyclic indoline derivatives. These ketimines serve as key building blocks in various cycloaddition reactions, leading to the formation of densely functionalized spiro[indoline-pyrrolidine] and other related heterocyclic systems. The trifluoroethyl group on the isatin (B1672199) nitrogen plays a significant role in modulating the reactivity and properties of the resulting molecules.

Several synthetic strategies have been developed to utilize these ketimines for constructing spirooxindole frameworks, which are prevalent in many biologically active natural products and pharmaceutical agents. mdpi.com These reactions often exhibit high levels of diastereoselectivity and enantioselectivity, providing access to chiral molecules of significant interest. mdpi.com

Key examples of these transformations include:

[3+2] Cycloaddition Reactions: N-2,2,2-Trifluoroethylisatin ketimines readily participate in [3+2] cycloaddition reactions with various dipolarophiles. For instance, phosphine-catalyzed reactions with allenoates construct spiro[indoline-3,2′-pyrrole] skeletons. mdpi.com Similarly, reactions with maleimides in the presence of a phase transfer catalyst can yield complex trifluoromethyl spiro-fused[succinimide-pyrrolidine-oxindole] derivatives. mdpi.com

Asymmetric Catalysis: Chiral catalysts have been employed to achieve high stereocontrol. The use of chiral primary amines can catalyze remote regioselective asymmetric [3+2] cycloadditions with cyclic 2,4-dienones to produce chiral pyrrolidine (B122466) spirocyclic indole derivatives with excellent stereoselectivities. mdpi.com

Formation of Spirothiazolidine Oxindoles: In a novel application, N-2,2,2-trifluoroethylisatin ketimine has been used as a 1,2-dipolarophile in an organocatalyzed asymmetric [3+2] addition reaction with 1,4-dithiane-2,5-diol. This process provides access to an array of optically pure N-2,2,2-trifluoroethylspirothiazolidine oxindoles in excellent yields and stereoselectivities. rsc.org

The table below summarizes representative reactions involving N-2,2,2-Trifluoroethylisatin Ketimines for the synthesis of spirocyclic indoline derivatives.

| Reaction Type | Reactants | Catalyst/Conditions | Product Skeleton | Yield/Stereoselectivity |

| [3+2] Cycloaddition | N-2,2,2-Trifluoroethylisatin ketimines + γ-substituted allenoates | Triphenylphosphine (B44618) | Spiro[indoline-3,2′-pyrrole] | 35–85% yield, 1:1–4:1 dr mdpi.com |

| Asymmetric [3+2] Cycloaddition | N-2,2,2-Trifluoroethylisatin ketimines + cyclic 2,4-dienones | Chiral primary amine | Chiral pyrrolidine spirocyclic indole | Good to excellent diastereo- and enantioselectivities mdpi.com |

| [3+2] Cycloaddition | N-2,2,2-Trifluoroethylisatin ketimines + styrylisoxazoles | Mild conditions | 3′-(nitroisoxazol)spiro [pyrrolidin-3,2′-oxindole] | 76–93% yield, >20:1 dr mdpi.com |

| Asymmetric [3+2] Addition | N-2,2,2-Trifluoroethylisatin ketimine + 1,4-dithiane-2,5-diol | Organocatalyst | N-2,2,2-Trifluoroethylspirothiazolidine oxindoles | Up to 96% yield, 99% ee, and 99:1 dr rsc.org |

dr = diastereomeric ratio, ee = enantiomeric excess

Incorporation into Advanced Fragment Libraries for Chemical Diversity

Fragment-based drug discovery (FBDD) relies on screening libraries of low-molecular-weight compounds (fragments) to identify starting points for the development of potent and selective drugs. nih.gov The design of these libraries is crucial, with an emphasis on maximizing chemical and three-dimensional pharmacophore diversity to explore a wide range of protein binding sites effectively. nih.gov

This compound is an exemplary candidate for inclusion in advanced fragment libraries due to its distinct structural features:

Aromatic Scaffold: The phenyl ring provides a rigid core that can be readily functionalized.

Aldehyde Group: The aldehyde is a versatile functional group that can act as a hydrogen bond acceptor and can be used for covalent fragment screening or for subsequent synthetic elaboration.

Trifluoroethyl Group: The -CH2CF3 moiety imparts unique properties. The trifluoromethyl (CF3) group is highly lipophilic and can engage in favorable interactions with protein targets, including hydrogen bonding and dipole interactions, while also improving metabolic stability.

A compound like this compound fits well within the criteria for modern fragment libraries, such as the F2X-Universal Library, which are designed to represent available fragment chemistry with high diversity. nih.gov The goal of such libraries is to efficiently recover protein binding information, and fragments that offer novel interaction capabilities are particularly valuable. nih.gov By incorporating fragments with unique functionalities like the trifluoroethyl group, these libraries can cover more functional space, potentially leading to more diverse sets of drug leads. nih.gov

Derivatization for Downstream Synthetic Transformations

The aldehyde functional group of this compound is a key handle for a wide range of downstream synthetic transformations, allowing for its conversion into more complex molecules and different functional groups.

One significant derivatization pathway involves the conversion of the parent benzaldehyde (B42025) into its corresponding hydrazone. This hydrazone can then undergo a denitrogenative hydrotrifluoromethylation reaction. researchgate.netnih.gov By reacting the hydrazone of an arylaldehyde with Togni's CF3-benziodoxolone reagent, (2,2,2-trifluoroethyl)arenes can be produced. researchgate.netnih.gov This transition-metal-free process is notable for its operational simplicity and tolerance of diverse functional groups. researchgate.net

Furthermore, the trifluoroethylarene products can themselves be subjected to further functionalization. For example, they can undergo defluorinative reactions with alkanenitriles to yield monofluoroalkene products. researchgate.net

Another powerful synthetic application is the use of related substituted benzaldehyde derivatives in copper-catalyzed one-pot syntheses of benzofused heterocycles. rsc.org For instance, salicylaldehyde (B1680747) p-tosylhydrazones can react with 2-bromo-3,3,3-trifluoropropene in a sequential process to generate 2-trifluoroethyl-substituted benzofurans in moderate to excellent yields. This methodology is also applicable to the synthesis of 2-trifluoroethylated indoles, demonstrating the versatility of the benzaldehyde scaffold in constructing important heterocyclic systems. rsc.org

The following table outlines key derivatization strategies for benzaldehyde-related structures.

| Starting Material Type | Reagents | Transformation | Product Type |

| Benzaldehyde Hydrazones | Togni's CF3-benziodoxolone reagent, KOH, CsF | Denitrogenative Hydrotrifluoromethylation | (2,2,2-Trifluoroethyl)arenes researchgate.netnih.gov |

| Salicylaldehyde p-Tosylhydrazones | 2-Bromo-3,3,3-trifluoropropene, Cu catalyst | One-pot Cyclization/Trifluoroethylation | 2-(Trifluoroethyl)-substituted Benzofurans rsc.org |

Advanced Spectroscopic and Analytical Characterization Methodologies in Research on 2 2,2,2 Trifluoroethyl Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structure elucidation of 2-(2,2,2-trifluoroethyl)benzaldehyde. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for a complete mapping of the molecular structure.

Proton (¹H) NMR for Structural Connectivity and Stereochemistry

Proton (¹H) NMR spectroscopy is instrumental in defining the arrangement of hydrogen atoms within the molecule. The spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons, and the methylene (B1212753) protons of the trifluoroethyl group.

The aldehydic proton (CHO) typically appears as a singlet in the downfield region of the spectrum, generally between 9.5 and 10.5 ppm. docbrown.info This significant downfield shift is due to the deshielding effect of the electronegative oxygen atom of the carbonyl group.

The four protons on the benzene (B151609) ring will present as a complex multiplet pattern in the aromatic region (approximately 7.2-8.0 ppm). The ortho-substitution pattern leads to distinct chemical shifts and coupling patterns for each aromatic proton, providing clear evidence of the substituent's position.

The methylene protons (-CH₂) adjacent to the trifluoromethyl group are expected to produce a quartet. This splitting pattern arises from coupling to the three neighboring fluorine atoms of the CF₃ group. The chemical shift for these protons would likely be in the range of 3.0-4.0 ppm, shifted downfield due to the electron-withdrawing nature of the trifluoromethyl group.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| Aldehydic H (CHO) | 9.5 - 10.5 | Singlet (s) | N/A |

| Aromatic H's | 7.2 - 8.0 | Multiplet (m) | ~7-8 Hz (ortho), ~2-3 Hz (meta) |

| Methylene H's (CH₂) | 3.0 - 4.0 | Quartet (q) | ³J(H,F) ~10-12 Hz |

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. A proton-decoupled ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom.

The carbonyl carbon of the aldehyde group is highly deshielded and typically resonates far downfield, expected in the range of 190-200 ppm. docbrown.info The aromatic carbons would appear between 120 and 140 ppm, with the carbon atom directly attached to the aldehyde group (ipso-carbon) and the one attached to the trifluoroethyl group showing distinct shifts. The trifluoromethyl carbon (CF₃) will appear as a quartet due to one-bond coupling with the three fluorine atoms. beilstein-journals.org The methylene carbon (-CH₂) will also be split into a quartet by the attached fluorine atoms, but with a smaller coupling constant.

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to ¹⁹F coupling) |

|---|---|---|

| Aldehydic C (CHO) | 190 - 200 | Singlet (s) |

| Aromatic C's | 120 - 140 | Singlets (s) |

| Methylene C (CH₂) | ~30 - 40 | Quartet (q) |

| Trifluoromethyl C (CF₃) | ~125 | Quartet (q) |

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that is particularly valuable for characterizing fluorinated compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong, clear signals. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the CF₃ group. This signal would appear as a triplet due to coupling with the two adjacent methylene protons. The chemical shift for a trifluoroethyl group attached to a benzene ring typically falls in the range of -60 to -70 ppm relative to a CFCl₃ standard. beilstein-journals.org

| Fluorine Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| Trifluoromethyl F's (CF₃) | -60 to -70 | Triplet (t) | ³J(F,H) ~10-12 Hz |

Heteronuclear NMR (e.g., ³¹P, ¹¹⁹Sn) for Organometallic Complexes and Reaction Intermediates

While not directly applicable to this compound itself, heteronuclear NMR techniques such as Phosphorus-31 (³¹P) and Tin-119 (¹¹⁹Sn) NMR are indispensable for studying its coordination chemistry. When this benzaldehyde (B42025) derivative acts as a ligand in organometallic complexes containing phosphorus or tin, these NMR methods provide critical insights.

³¹P NMR is used to study complexes involving phosphine (B1218219) ligands. nih.govresearchgate.net Changes in the ³¹P chemical shift upon coordination can elucidate the nature of the metal-ligand bond and the electronic environment of the phosphorus atom. nih.gov Similarly, ¹¹⁹Sn NMR is a powerful tool for characterizing organotin compounds. rsc.orgrsc.org If this compound were incorporated into a structure with a tin center, ¹¹⁹Sn NMR would provide direct information about the coordination number and geometry at the tin atom. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by characteristic absorption bands.

The most prominent feature would be the strong carbonyl (C=O) stretching vibration of the aldehyde group, which is expected to appear around 1700-1710 cm⁻¹. docbrown.info The conjugation with the aromatic ring typically lowers this frequency compared to aliphatic aldehydes. vscht.cz Another diagnostic peak for the aldehyde is the C-H stretching vibration of the aldehyde proton, which usually appears as a pair of weak to medium bands between 2700 and 2900 cm⁻¹.

The presence of the trifluoromethyl group would be indicated by strong C-F stretching absorptions, typically found in the region of 1100-1300 cm⁻¹. The aromatic ring will show C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. docbrown.info

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aldehyde C-H | Stretching | 2700 - 2900 | Weak-Medium |

| Carbonyl (C=O) | Stretching | 1700 - 1710 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium |

| C-F | Stretching | 1100 - 1300 | Strong |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information through analysis of fragmentation patterns.

For this compound (C₉H₇F₃O), the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the molecular formula.

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve characteristic losses. A common fragmentation for aromatic aldehydes is the loss of a hydrogen atom to form a stable acylium ion ([M-1]⁺). miamioh.edudocbrown.info Another expected fragmentation pathway is the loss of the entire aldehyde group ([M-29]⁺, loss of CHO), leading to a (2,2,2-trifluoroethyl)phenyl cation. libretexts.org Further fragmentation could involve the loss of the trifluoromethyl group or other rearrangements.

| Ion | Formula | Proposed Fragmentation |

|---|---|---|

| [M]⁺ | [C₉H₇F₃O]⁺ | Molecular Ion |

| [M-1]⁺ | [C₉H₆F₃O]⁺ | Loss of H radical from aldehyde |

| [M-29]⁺ | [C₈H₇F₃]⁺ | Loss of CHO radical |

| [C₇H₄F₃]⁺ | [C₇H₄F₃]⁺ | Loss of CH₂CHO from [M-1]⁺ |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. nih.gov Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure mass-to-charge ratios (m/z) to a very high degree of accuracy, typically within a few parts per million (ppm). nih.govthermofisher.com This precision allows for the differentiation between molecules with the same nominal mass but different elemental formulas (isobars).

For this compound, HRMS is used to verify its molecular formula, C₉H₇F₃O. The instrument detects the m/z of the molecular ion (e.g., [M+H]⁺ in positive ion mode) and compares the experimental value to the theoretical exact mass calculated from the monoisotopic masses of the most abundant isotopes of carbon, hydrogen, fluorine, and oxygen. A close match between the measured mass and the theoretical mass confirms the elemental composition. thermofisher.com

Table 1: HRMS Data for Molecular Formula Confirmation of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₇F₃O |

| Theoretical Monoisotopic Mass | 188.0449 Da |

| Adduct Ion (Example) | [M+H]⁺ |

| Theoretical m/z of [M+H]⁺ | 189.0522 Da |

| Typical Experimental Mass Accuracy | < 5 ppm |

| Expected Experimental m/z | 189.0522 ± 0.0009 |

This interactive table outlines the key mass values used in the HRMS confirmation of the compound's molecular formula. Data sourced from PubChem. uni.lu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry, also known as MS/MS, provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org This technique is crucial for elucidating the connectivity of atoms within a molecule. In an MS/MS experiment, ions of a specific m/z (the precursor ions), such as the molecular ion of this compound, are selected in the first stage of the mass spectrometer (MS1). nationalmaglab.org These selected ions are then passed into a collision cell, where they are fragmented through collision-induced dissociation (CID) with an inert gas like argon or nitrogen. unt.edu The second stage of the mass spectrometer (MS2) then separates and detects the resulting fragment ions (product ions). nationalmaglab.org

The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the C-C bond between the ethyl group and the benzene ring, or the loss of the aldehyde group (-CHO). Analysis of these fragments helps to confirm the presence and location of the trifluoroethyl and benzaldehyde moieties.

Table 2: Predicted Adducts and Collision Cross Section (CCS) for MS Analysis

| Adduct Type | Calculated m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 189.05218 | 133.6 |

| [M+Na]⁺ | 211.03412 | 142.9 |

| [M-H]⁻ | 187.03762 | 133.7 |

| [M]⁺ | 188.04435 | 130.5 |

This table presents predicted data for common adducts of this compound that could be selected as precursor ions in an MS/MS experiment. Data sourced from PubChem. uni.lu

X-ray Crystallography for Definitive Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic and molecular structure of a compound in its solid state. wikipedia.org The technique involves irradiating a single crystal of the material with a beam of X-rays. The resulting diffraction pattern is measured and analyzed to produce a detailed model of the electron density within the crystal, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision. wikipedia.orgnih.gov

For this compound, a successful X-ray crystallographic analysis would provide unequivocal proof of its structure, confirming the substitution pattern on the benzene ring and the conformation of the trifluoroethyl group relative to the aromatic ring. Furthermore, this technique reveals information about intermolecular interactions, such as hydrogen bonding or π–π stacking, which govern how the molecules are arranged in the crystal lattice. rsc.org While it is a powerful technique, obtaining a single crystal of sufficient quality for diffraction can be a significant challenge.

Table 3: Illustrative Crystallographic Parameters Obtainable from X-ray Analysis

| Parameter | Information Provided |

|---|---|

| Crystal System | The basic geometric shape of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present within the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Bond Lengths (Å) | The precise distances between bonded atoms. |

| **Bond Angles (°) ** | The angles formed between three connected atoms. |

This table describes the type of definitive structural data that would be generated from an X-ray crystallographic study of this compound.

Chromatographic Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a pure compound like this compound, it is essential for assessing purity and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive organic compounds. It is widely used to determine the purity of synthesized compounds and to track the consumption of reactants and the formation of products over time. researchgate.net A typical setup for analyzing benzaldehyde derivatives involves a reverse-phase method. researchgate.net In this mode, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and a polar organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.netsielc.com

For this compound, its purity can be quantified by injecting a solution of the compound into the HPLC system. The compound will travel through the column at a characteristic speed, resulting in a peak at a specific retention time. The area of this peak is proportional to the concentration of the compound. Impurities will typically have different retention times, appearing as separate peaks. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring of the benzaldehyde derivative absorbs UV light. researchgate.net

Table 4: Representative HPLC Method Parameters

| Parameter | Example Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10-20 µL |

This interactive table provides a set of typical starting parameters for an HPLC method to analyze this compound, based on methods for similar compounds. researchgate.netresearchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful separation technique well-suited for volatile and thermally stable compounds. Given its structure, this compound is amenable to GC analysis. The technique is frequently used for purity assessment and for the separation of isomers or closely related byproducts. nih.gov In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between the mobile phase (an inert carrier gas like helium or nitrogen) and a stationary phase coated on the inside of the column. researchgate.net

A nonpolar or mid-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS), is often suitable for analyzing aromatic aldehydes. rsc.org A temperature program, where the column temperature is gradually increased, is typically used to ensure good separation and peak shape for compounds with different boiling points. researchgate.net Detection is commonly performed using a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for definitive identification of the separated components. nih.govrsc.org

Table 5: Typical Gas Chromatography Method Parameters

| Parameter | Example Condition |

|---|---|

| Column | Fused silica (B1680970) capillary (e.g., 30 m x 0.25 mm) with OV-101 or HP-5MS coating |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp at 10 °C/min to 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table outlines common parameters for a GC method suitable for the analysis of this compound.

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is the process of chemically modifying a compound to produce a new compound that has properties better suited for a particular analytical technique. nih.gov For aldehydes, derivatization is often employed to improve performance in GC or HPLC analysis by increasing volatility, enhancing thermal stability, or introducing a specific tag for highly sensitive detection. mdpi.com

In the context of GC-MS analysis, the aldehyde group of this compound can be reacted with a derivatizing agent to form a more stable and easily detectable product. A common strategy involves reaction with an O-alkyloxime reagent, such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). mdpi.comshu.edu.cn This reaction forms an oxime derivative, which is more volatile and less prone to degradation in the hot GC inlet. The pentafluorobenzyl group also makes the derivative highly sensitive to Electron Capture Detection (ECD) and provides a characteristic mass signature for MS detection, significantly lowering detection limits. mdpi.com Another common reagent for aldehydes is 2,4-Dinitrophenylhydrazine (DNPH), which forms a hydrazone derivative that is strongly UV-active, making it ideal for enhanced detection by HPLC-UV. mdpi.com Fluorinated derivatization agents, in general, are used to improve detection sensitivity in both GC and MS applications. rsc.org

Table 6: Common Derivatization Reagents for Aldehydes

| Derivatizing Agent | Resulting Derivative | Analytical Advantage | Primary Technique |

|---|---|---|---|

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Oxime | Enhanced volatility and sensitivity for ECD and MS | GC-MS, GC-ECD |

| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | Strong UV absorbance for sensitive detection | HPLC-UV |

| 2,2,2-Trifluoroethylhydrazine (TFEH) | Hydrazone | Introduces a trifluoroethyl group for enhanced MS detection | GC-MS |

This table summarizes key derivatization strategies that can be applied to this compound to improve its analytical detection. mdpi.com

Q & A

Q. What are the common synthetic routes for 2-(2,2,2-Trifluoroethyl)benzaldehyde?

- Methodological Answer : Two primary approaches are documented:

- Trifluoromethylation : Reacting 3,5-dimethylbenzaldehyde with trifluoromethyl iodide (CFI) in the presence of a base (e.g., KCO) under reflux conditions. This method requires careful control of stoichiometry and reaction time to minimize side products .

- Formylation : Using phosphorus oxychloride (POCl) and N-methylformanilide in a Vilsmeier-Haack reaction. This route often yields crude products requiring multiple recrystallization steps (e.g., hexane or toluene) to achieve purity >90% .

Key Challenges : Low yields due to competing side reactions (e.g., over-oxidation) and persistent impurities (e.g., residual thiophenol derivatives) .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- NMR: Identify aromatic protons (δ 7.5–8.0 ppm) and the aldehyde proton (δ ~9.8 ppm).

- NMR: Confirm trifluoroethyl group presence (δ -60 to -70 ppm).

- IR Spectroscopy : Detect aldehyde C=O stretch (~1700 cm) and C-F stretches (1100–1250 cm).

- GC-MS : Assess purity and identify fragmentation patterns (e.g., parent ion at m/z 280 and fragments at m/z 154, 234) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during purification?

- Methodological Answer :

- Step 1 : Perform TLC and GC-MS to detect co-eluting impurities (e.g., dimethoxy byproducts).

- Step 2 : Optimize recrystallization solvents (e.g., hexane vs. ethanol) based on polarity differences. Hexane may selectively precipitate the target compound, while ethanol removes polar impurities .

- Step 3 : Use preparative HPLC with a C18 column and acetonitrile/water gradient for high-resolution separation. Monitor at 254 nm for aromatic systems .

Q. What experimental design strategies improve trifluoroethyl group introduction in benzaldehyde derivatives?

- Methodological Answer :

- DOE Approach : Vary parameters (catalyst, solvent, temperature) systematically. For example:

| Parameter | Tested Options | Optimal Condition |

|---|---|---|

| Catalyst | CuI, Pd(OAc), None | CuI (10 mol%) |

| Solvent | DMF, THF, Toluene | Toluene (anhydrous) |

| Temperature | 80°C, 100°C, Reflux | 100°C |

- Analytical Validation : Compare yields via NMR integration and purity via HPLC (≥95% area under the curve) .

Q. How does the trifluoroethyl group influence biological activity in drug discovery?

- Methodological Answer :

- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, enhancing half-life. Test in microsomal assays (e.g., human liver microsomes) with LC-MS quantification .

- Target Binding : Perform molecular docking studies (e.g., using AutoDock Vina) to evaluate interactions with enzymes (e.g., kinases, CYP450). The trifluoroethyl group may enhance hydrophobic binding in active sites .

Data Contradiction Analysis

Q. How to interpret conflicting reactivity data in trifluoroethylation reactions?

- Methodological Answer :

- Hypothesis Testing :

Side Reactions : Trace HO in the system may hydrolyze CFI to HF, altering reaction pathways. Use Karl Fischer titration to confirm anhydrous conditions .

Catalyst Deactivation : Pd-based catalysts may lose activity due to fluoride poisoning. Switch to Cu(I)/TMEDA systems, which tolerate fluorinated intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.